molecular formula C25H23ClFN3O3S B2940742 1-(4-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946299-63-4

1-(4-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2940742
CAS No.: 946299-63-4
M. Wt: 499.99
InChI Key: NSFHUTDJYBJPFO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a fluorobenzyl halide.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Urea Formation: Finally, the urea moiety is introduced by reacting the sulfonylated indole with 4-chlorophenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential side effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea: Lacks the fluorine atom on the benzyl group.

    1-(4-chlorophenyl)-3-(2-((1-(4-methylbenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea: Has a methyl group instead of a fluorine atom on the benzyl group.

Uniqueness

1-(4-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to the presence of both the fluorobenzyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFN3O3S/c1-17-24(34(32,33)15-14-28-25(31)29-21-12-8-19(26)9-13-21)22-4-2-3-5-23(22)30(17)16-18-6-10-20(27)11-7-18/h2-13H,14-16H2,1H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFHUTDJYBJPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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